Home > Products > Screening Compounds P21446 > (18F)fluoroethyltyrosine
(18F)fluoroethyltyrosine - 178433-03-9

(18F)fluoroethyltyrosine

Catalog Number: EVT-268523
CAS Number: 178433-03-9
Molecular Formula: C11H14FNO3
Molecular Weight: 226.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FET F-18 is under investigation in clinical trial NCT01756352 (FET-PET for Evaluation of Response of Recurrent GBM to Avastin).
F-18 Fluoroethyltyrosine is an amino acid analog radiolabeled with fluorine F 18, a positron emitting isotope, used as a tracer in positron emission tomography (PET). Reflecting the increased amino acid transport capacity of tumor cells, F-18 fluroethyltyrosine (F-18 FET) is actively taken up in tumor cells via the amino acid transport system, but is neither incorporated into proteins nor readily degraded, resulting in high intracellular concentrations of this imaging agent. Radiolabeled amino acid-based agents are useful in PET brain tumor imaging because F-18 fluoro-deoxyglucose (F-18 FDG), commonly used in PET tumor imaging, is relatively insensitive for detecting tumors in the brain due to high levels of glycolytic metabolism in the normal cortex and to a lesser extent in white matter.
Source and Classification

(18F)fluoroethyltyrosine is synthesized from L-tyrosine, an amino acid that is naturally occurring in proteins. The compound is classified under radiopharmaceuticals used in nuclear medicine, specifically for PET imaging. Its unique structure allows it to exploit amino acid transport mechanisms in the body, making it an effective tracer for tumor imaging.

Synthesis Analysis

The synthesis of (18F)fluoroethyltyrosine typically involves a two-step process:

  1. Nucleophilic Substitution: The precursor, O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester, is reacted with [18F]fluoride. This reaction occurs under optimized conditions to ensure high radiochemical yield.
  2. Deprotection: Following the nucleophilic substitution, the tert-butyl protecting group is removed through hydrolysis using a solvent mixture of chloroform and trifluoroacetic acid (4:1) to yield the final product.
Molecular Structure Analysis

The molecular formula for (18F)fluoroethyltyrosine is C11H12FNO3, with a molecular weight of approximately 227.22 g/mol. The compound features:

  • Fluorine Atom: The presence of fluorine at the ethyl group enhances its imaging capabilities.
  • Amino Acid Backbone: The structure retains the characteristics of L-tyrosine, allowing it to be transported into cells via amino acid transporters.

The specific arrangement of atoms allows for effective interaction with biological systems, particularly in tumor tissues where amino acid uptake is elevated.

Chemical Reactions Analysis

(18F)fluoroethyltyrosine undergoes several important chemical reactions:

Mechanism of Action

The mechanism of action for (18F)fluoroethyltyrosine primarily revolves around its uptake by tumor cells through amino acid transport systems. Once injected into the bloodstream:

  • Transport: The compound mimics L-tyrosine and is preferentially taken up by cells with high metabolic activity, such as cancer cells.
  • Imaging: The emitted positrons from the radioactive decay of fluorine-18 allow for visualization via PET scans, providing critical information about tumor presence and activity.

Studies have shown that (18F)fluoroethyltyrosine demonstrates a significant tumor-to-background ratio in imaging studies, making it particularly useful for distinguishing malignant from benign tissues .

Physical and Chemical Properties Analysis

(18F)fluoroethyltyrosine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as chloroform and ethanol but has limited solubility in water.
  • Stability: The compound shows high stability in vivo, with minimal degradation observed during PET imaging.
  • Radiochemical Properties: The half-life of fluorine-18 is approximately 110 minutes, which allows sufficient time for imaging while ensuring rapid decay post-procedure.

These properties contribute to its effectiveness as a PET imaging agent .

Applications

The primary application of (18F)fluoroethyltyrosine lies in medical imaging for oncology:

  1. Brain Tumor Imaging: It is particularly effective in detecting primary brain tumors and metastases due to its preferential uptake by malignant cells.
  2. Differentiation from Other Lesions: It aids in distinguishing between tumor recurrence and treatment-related changes in brain tissue.
  3. Research Applications: Beyond clinical use, (18F)fluoroethyltyrosine is employed in research settings to study amino acid metabolism in various types of cancer.
Radiosynthesis Methodologies and Optimization

Traditional Radiosynthesis Approaches

The production of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) relies on two established pathways, both leveraging nucleophilic fluorination with cyclotron-produced [¹⁸F]fluoride.

Nucleophilic Fluorination of Ethylene Glycol-1,2-Ditosylate

This two-step method begins with the nucleophilic substitution of 1,2-bis(tosyloxy)ethane (DITOS) with [¹⁸F]fluoride. The reaction generates the key intermediate [¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos). Subsequent O-alkylation of unprotected L-tyrosine disodium salt yields crude [¹⁸F]FET [1] [3] [4]. Early implementations required high-performance liquid chromatography (HPLC) purification, resulting in moderate radiochemical yields (RCYs) of 21–40% and total synthesis times of 60 minutes [1] [4]. Major limitations included the need for a dual-reactor synthesizer, labor-intensive HPLC purification, and precursor-related side products that compromised molar activity [3] [7].

Direct Nucleophilic Fluorination of Protected Precursors

To streamline synthesis, protected precursors like O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butylester (TET) were developed. Here, [¹⁸F]fluoride directly displaces the tosylate group, followed by acidic deprotection (e.g., trifluoroacetic acid) to remove trityl and tert-butyl groups [2] [3]. This one-pot approach reduced purification complexity but introduced challenges:

  • Use of corrosive deprotection agents (e.g., TFA) requiring specialized reactor materials [8].
  • Potential racemization during hydrolysis without optimized conditions [2].
  • RCYs reached 36–60% with synthesis times of 80 minutes, though precursor synthesis was more complex [2] [3].

Table 1: Comparison of Traditional [¹⁸F]FET Synthesis Methods

MethodPrecursorStepsRCY (%)Time (min)Key Limitations
Ethylene Glycol-1,2-DitosylateL-Tyrosine disodium salt221–4060HPLC purification; low molar activity
Protected Precursor (TET)O-(2-Tosyloxyethyl)-N-trityl-tyrosine1 (with deprotection)36–6080Corrosive reagents; precursor complexity

Novel Automated Synthesis Protocols

Recent advancements prioritize automation, reduced purification complexity, and scalability for clinical use.

Solid-Phase Extraction and Cartridge-Based Purification

Replacing HPLC with solid-phase extraction (SPE) significantly enhanced synthesis efficiency. In one protocol, crude [¹⁸F]FET undergoes sequential trapping on ion-exchange cartridges (SCX and HRX). After contaminant removal, the product is eluted with saline, achieving >97% radiochemical purity in 50 minutes with RCYs up to 41% [7]. This eliminated costly HPLC infrastructure, enabling deployment on simpler synthesizers like the Nuclear Interface [¹¹C]methionine module [7]. Further refinements in cartridge selection and washing protocols reduced chemical impurities (e.g., [¹⁹F]FET) to <10 μg/mL [8].

Distillation-Based Methods for Intermediate Isolation

A breakthrough involved microdistillation of [¹⁸F]fluoroethyl bromide ([¹⁸F]FEBr) from 2-bromoethyl triflate reactions. The volatile intermediate was distilled into a second reactor containing L-tyrosine, enabling high-yield alkylation without HPLC. This approach achieved 45% RCY in 35 minutes – a 50% reduction in synthesis time [4] [5] [9]. The "hydrous method" further simplified this by using K₂CO₃/K₂₂₂ in wet acetonitrile (2–3% water), bypassing azeotropic drying and maintaining RCYs >40% for both [¹⁸F]FET and related tracers [9].

Scalability and Reproducibility in Multicenter Production

Standardization is critical for multicenter deployment. GMP-compliant processes on platforms like the Trasis AllinOne module enabled batch yields of 56–114 GBq at end-of-synthesis (EOS) with decay-corrected RCYs of 73–79% [8]. Key advancements ensuring reproducibility include:

  • Precursor Minimization: Reduced TET precursor quantities suppressed chemical impurities, meeting European Pharmacopoeia limits [8].
  • Stability Validation: [¹⁸F]FET solutions retained >95% radiochemical purity for 14 hours post-synthesis, facilitating distribution [8].
  • Technology Transfer: Harmonized synthesis protocols allowed seamless scale-up across facilities (e.g., CNR-IFC Pisa) with inter-center RCY variations <10% [8] [2].

Despite progress, challenges persist in precursor cost (protected TET remains expensive) and regulatory harmonization. Future efforts focus on kit-like cassette systems and microfluidic technologies to further democratize production [6] [9].

Properties

CAS Number

178433-03-9

Product Name

(18F)fluoroethyltyrosine

IUPAC Name

(2S)-2-amino-3-[4-(2-(18F)fluoranylethoxy)phenyl]propanoic acid

Molecular Formula

C11H14FNO3

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C11H14FNO3/c12-5-6-16-9-3-1-8(2-4-9)7-10(13)11(14)15/h1-4,10H,5-7,13H2,(H,14,15)/t10-/m0/s1/i12-1

InChI Key

QZZYPHBVOQMBAT-LRAGLOQXSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OCCF

Solubility

Soluble in DMSO

Synonyms

((18)F)FET
(18F)fluoroethyltyrosine
18F-fluoroethyl-L-tyrosine

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OCCF

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCC[18F]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.